molecular formula C14H22N2O2S B3878992 (NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine

(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine

Cat. No.: B3878992
M. Wt: 282.40 g/mol
InChI Key: KQTKQKSKKRBLDB-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine is a synthetic organic compound It is characterized by its complex structure, which includes a benzoxazole ring, an ethylsulfanylpropyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Ethylsulfanylpropyl Group: The ethylsulfanylpropyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxazole intermediate with an appropriate alkylating agent, such as an ethylsulfanylpropyl halide, in the presence of a base.

    Formation of the Hydroxylamine Moiety: The final step involves the introduction of the hydroxylamine group. This can be achieved through the reaction of the intermediate with hydroxylamine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine can undergo oxidation reactions, leading to the formation of corresponding oxides or sulfoxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole ring or the ethylsulfanylpropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on various biological pathways and its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or electrical properties, making it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
  • **(NZ)-N-[3-ethyl-6-(2-methylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
  • **(NZ)-N-[3-ethyl-6-(2-ethylsulfanylbutyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the ethylsulfanylpropyl group and the hydroxylamine moiety provides unique reactivity and interaction profiles, distinguishing it from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-4-11-14-12(15-17)7-10(6-9(3)19-5-2)8-13(14)18-16-11/h9-10,17H,4-8H2,1-3H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTKQKSKKRBLDB-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC2=C1C(=NO)CC(C2)CC(C)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NOC2=C1/C(=N\O)/CC(C2)CC(C)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
Reactant of Route 2
Reactant of Route 2
(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
Reactant of Route 3
Reactant of Route 3
(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
Reactant of Route 4
(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine
Reactant of Route 5
(NZ)-N-[3-ethyl-6-(2-ethylsulfanylpropyl)-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine

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